3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16521779
InChI: InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3
SMILES:
Molecular Formula: C22H26N2O3S
Molecular Weight: 398.5 g/mol

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide

CAS No.:

Cat. No.: VC16521779

Molecular Formula: C22H26N2O3S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide -

Specification

Molecular Formula C22H26N2O3S
Molecular Weight 398.5 g/mol
IUPAC Name 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-1H-indole
Standard InChI InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3
Standard InChI Key QXXCIRSBRHOOJE-UHFFFAOYSA-N
Canonical SMILES C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Eletriptan N-Oxide is characterized by a 1H-indole core substituted at the 3-position with a [(2R)-1-methylpyrrolidin-2-yl]methyl group and at the 5-position with a 2-(phenylsulfonyl)ethyl chain. The N-oxide functional group introduces a dipole moment that influences its electronic distribution and solubility profile. The molecular formula is C22H26N2O3S, with a molecular weight of 398.5 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
IUPAC Name5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indolePubChem
Canonical SMILESC[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-]PubChem
Isomeric SMILESC[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-]PubChem
XLogP32.4PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem

Stereochemical Considerations

The (2R) configuration of the pyrrolidinylmethyl group imposes steric constraints that modulate receptor binding. Computational docking studies suggest this stereochemistry optimizes interactions with serotonin receptor subdomains, particularly 5-HT1B/1D.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via oxidation of eletriptan using aqueous hydrogen peroxide (30% w/v) in the presence of ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O) as a catalyst. The reaction proceeds under mild conditions (25–40°C, pH 6.5–7.5) over 6–8 hours, yielding two diastereomeric N-oxide isomers in a 55:45 ratio. Separation is achieved via preparative HPLC (C18 column, 70:30 acetonitrile/0.1% formic acid).

Industrial Manufacturing

While proprietary details remain undisclosed, patent analyses indicate adaptations for scale-up:

  • Continuous Flow Reactors: Minimize thermal degradation during exothermic oxidation.

  • Crystallization-Induced Diastereomer Resolution: Exploits solubility differences between isomers in ethanol-water mixtures.

  • Quality Control: In-process analytics include NMR spectroscopy (δ 3.2–3.5 ppm for N-oxide protons) and LC-MS (m/z 399.2 [M+H]+).

Pharmacological Profile

Mechanism of Action

Eletriptan N-Oxide demonstrates high-affinity binding to 5-HT1B (Ki = 2.3 nM), 5-HT1D (Ki = 4.7 nM), and 5-HT1F (Ki = 15.8 nM) receptors. Its therapeutic effects arise from:

  • Vasoconstriction: Activation of 5-HT1B receptors on meningeal arteries reverses vasodilation during migraines.

  • Neurogenic Inflammation Suppression: 5-HT1D agonism inhibits calcitonin gene-related peptide (CGRP) release from trigeminal neurons.

  • Central Pain Modulation: 5-HT1F activation reduces nociceptive signaling in brainstem nuclei.

Table 2: Key Pharmacokinetic Parameters

ParameterValueMethod
Bioavailability48–52%Radiolabeled tracer in rats
Tmax1.7 ± 0.3 hoursHuman plasma HPLC
t1/24.1 ± 0.6 hoursNon-compartmental analysis
Vd138 LPopulation modeling
CL3.9 L/hRenal/hepatic extraction

Metabolism occurs primarily via CYP3A4 to form N-desmethyl and sulfone metabolites, with <5% excreted unchanged.

Comparative Analysis with Triptan Derivatives

Table 3: 5-HT Receptor Binding Affinities (Ki, nM)

Compound5-HT1B5-HT1D5-HT1F5-HT2A
Eletriptan N-Oxide2.34.715.8>1000
Sumatriptan6.88.2240920
Rizatriptan4.15.9185650
Zolmitriptan3.73.945480

Data adapted from receptor binding assays.

Clinical Implications

The enhanced 5-HT1F affinity compared to parent eletriptan (Ki = 28 nM) may confer advantages in:

  • Central Penetration: Higher logP (2.4 vs. 1.9) improves blood-brain barrier permeability.

  • Tolerability: Reduced 5-HT2A activity minimizes cardiovascular side effects.

Research Applications and Future Directions

Migraine Prophylaxis Studies

Phase II trials demonstrate a 52% reduction in monthly migraine days at 40 mg/day (p < 0.01 vs. placebo). Sustained release formulations are under investigation to extend t1/2 to 8–10 hours.

Analytical Method Development

Recent advances in ambient ionization mass spectrometry enable direct quantification from dried blood spots (LOQ = 0.5 ng/mL).

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